molecular formula C20H26N4O3 B7051445 4-acetyl-3,5-dimethyl-N-[6-(1-methylpiperidin-4-yl)oxypyridin-3-yl]-1H-pyrrole-2-carboxamide

4-acetyl-3,5-dimethyl-N-[6-(1-methylpiperidin-4-yl)oxypyridin-3-yl]-1H-pyrrole-2-carboxamide

Cat. No.: B7051445
M. Wt: 370.4 g/mol
InChI Key: KVJGYZAQZXLEGL-UHFFFAOYSA-N
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Description

4-acetyl-3,5-dimethyl-N-[6-(1-methylpiperidin-4-yl)oxypyridin-3-yl]-1H-pyrrole-2-carboxamide is a complex organic compound that features a pyrrole ring, a pyridine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-3,5-dimethyl-N-[6-(1-methylpiperidin-4-yl)oxypyridin-3-yl]-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the acetyl and dimethyl groups. The pyridine ring is then synthesized and functionalized with the piperidine moiety. The final step involves coupling the pyrrole and pyridine rings under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-3,5-dimethyl-N-[6-(1-methylpiperidin-4-yl)oxypyridin-3-yl]-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse compounds .

Scientific Research Applications

4-acetyl-3,5-dimethyl-N-[6-(1-methylpiperidin-4-yl)oxypyridin-3-yl]-1H-pyrrole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-acetyl-3,5-dimethyl-N-[6-(1-methylpiperidin-4-yl)oxypyridin-3-yl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole, pyridine, and piperidine derivatives that share structural features with 4-acetyl-3,5-dimethyl-N-[6-(1-methylpiperidin-4-yl)oxypyridin-3-yl]-1H-pyrrole-2-carboxamide. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-acetyl-3,5-dimethyl-N-[6-(1-methylpiperidin-4-yl)oxypyridin-3-yl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-12-18(14(3)25)13(2)22-19(12)20(26)23-15-5-6-17(21-11-15)27-16-7-9-24(4)10-8-16/h5-6,11,16,22H,7-10H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJGYZAQZXLEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)C)C)C(=O)NC2=CN=C(C=C2)OC3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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